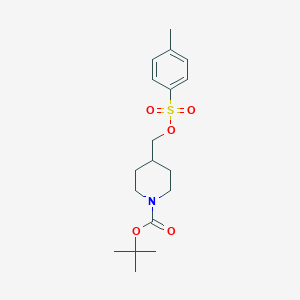
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine
カタログ番号 B067729
分子量: 369.5 g/mol
InChIキー: DARTVAOOTJKHQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08642608B2
Procedure details


1,4-Diazabicyclo[2.2.2]octane (42.4 g, 0.378 mol) was added to a solution of 1-(tert-butoxycarbonyl)-4-hydroxymethylpiperidine (52.5 g, 0.244 mol) in tert-butyl methyl ether (525 ml). After stiffing for 15 minutes at ambient temperature, the mixture was cooled to 5° C. and a solution of toluene sulphonyl chloride (62.8 g, 0.33 mmol) in tert-butyl methyl ether (525 ml) was added in portions over 2 hours while maintaining the temperature at 0° C. After stirring for 1 hour at ambient temperature, petroleum ether (1 l) was added. The precipitate was removed by filtration. The filtrate was evaporated to give a solid. The solid was dissolved in ether and washed successively with 0.5N aqueous hydrochloric acid (2×500 ml), water, saturated sodium hydrogen carbonate and brine, dried (MgSO4) and evaporated to give 1-(tert-butoxycarbonyl)-4-(4-methylphenylsulphonyloxymethyl)piperidine (76.7 g, 85%).

Quantity
52.5 g
Type
reactant
Reaction Step One




[Compound]
Name
petroleum ether
Quantity
1 L
Type
solvent
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
N12[CH2:8][CH2:7]N(CC1)CC2.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([CH2:22][OH:23])[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].[C:24]1(C)[C:25]([S:30](Cl)(=[O:32])=[O:31])=[CH:26][CH:27]=C[CH:29]=1>COC(C)(C)C.CCOCC>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([CH2:22][O:23][S:30]([C:25]2[CH:26]=[CH:27][C:7]([CH3:8])=[CH:29][CH:24]=2)(=[O:32])=[O:31])[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
|
Name
|
|
|
Quantity
|
52.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CO
|
|
Name
|
|
|
Quantity
|
525 mL
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
62.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
525 mL
|
|
Type
|
solvent
|
|
Smiles
|
COC(C)(C)C
|
Step Three
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with 0.5N aqueous hydrochloric acid (2×500 ml), water, saturated sodium hydrogen carbonate and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 76.7 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 62906.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
